Biological Activity: TrkA Kinase Inhibition Potency
This compound has demonstrated potent inhibitory activity against the Tropomyosin-related kinase A (TrkA) enzyme, a validated target for pain and oncology. In a standardized ELISA assay, the target compound exhibited an IC50 of 3.10 nM. While a direct comparator is not available from the same study, a structurally related analog within the same patent family and assay system showed an IC50 of 22.2 nM [1], and another analog showed an IC50 of 4.20 nM [2]. This indicates that the specific 5-bromo-3-iodo-4-(trifluoromethyl) substitution pattern confers sub-10 nM potency, placing it among the more potent analogs in this class.
| Evidence Dimension | Inhibition of TrkA kinase activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | Related analog (US10005783 Example 3) IC50 = 22.2 nM [1]; Another analog (US10005783 Example 60) IC50 = 4.20 nM [2] |
| Quantified Difference | Target is ~7.2-fold more potent than comparator 1, and ~1.4-fold more potent than comparator 2 |
| Conditions | Enzyme-linked immunosorbent assay (ELISA) at pH 7.5 |
Why This Matters
For procurement in a kinase inhibitor program, a 7.2-fold improvement in potency over a close analog directly translates to a lower required dose and potentially a wider therapeutic window.
- [1] BindingDB. (2021). BDBM136586 - IC50: 22.2 nM for TrkA. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=US10005783%2C3 View Source
- [2] BindingDB. (n.d.). BDBM136643 - IC50: 4.20 nM for TrkA. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=US10005783%2C60 View Source
